molecular formula C13H23NO B5836124 N-cycloheptylcyclopentanecarboxamide

N-cycloheptylcyclopentanecarboxamide

Cat. No.: B5836124
M. Wt: 209.33 g/mol
InChI Key: HPIOUWZLFGXVAM-UHFFFAOYSA-N
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Description

N-Cycloheptylcyclopentanecarboxamide is a synthetic carboxamide derivative characterized by a cyclopentane ring fused to a carboxamide group, with a cycloheptyl substituent attached to the nitrogen atom. Its molecular formula is C₁₃H₂₁NO, and its molecular weight is 207.32 g/mol (calculated based on structural analogs in ).

Properties

IUPAC Name

N-cycloheptylcyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c15-13(11-7-5-6-8-11)14-12-9-3-1-2-4-10-12/h11-12H,1-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIOUWZLFGXVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptylcyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with cycloheptylamine. The process can be summarized as follows:

    Formation of Cyclopentanecarboxylic Acid Chloride: Cyclopentanecarboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with cycloheptylamine in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cycloheptylcyclopentanecarboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding amine.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Various nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry: N-cycloheptylcyclopentanecarboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of novel compounds with potential biological activity.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the design of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-cycloheptylcyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
N-Cycloheptylcyclopentanecarboxamide C₁₃H₂₁NO 207.32 Cycloheptyl, cyclopentane Not available Inferred
N-(2-Phenylethyl)cyclopentanecarboxamide C₁₄H₁₉NO 217.31 Phenylethyl, cyclopentane 544663-39-0
Cyclopentyl Fentanyl (Hydrochloride) C₂₅H₃₂N₂O·HCl 413.0 Piperidinyl, phenyl, cyclopentane 2306824-94-0
N-(2-Fluorophenyl)cyclopentanecarboxamide C₁₂H₁₄FNO 207.25 2-Fluorophenyl, cyclopentane Not available
N-(1-Phenylethyl)cyclohexanecarboxamide C₁₅H₂₁NO 231.33 Phenylethyl, cyclohexane Not available
Key Observations:
  • Substituent Effects : The cycloheptyl group in this compound introduces steric bulk compared to smaller substituents like phenylethyl (e.g., N-(2-phenylethyl)cyclopentanecarboxamide ). This likely reduces solubility in polar solvents, as seen in cycloalkyl analogs ().
  • Ring Size Impact : Cyclopentane-based carboxamides (e.g., cyclopentyl fentanyl ) exhibit distinct conformational flexibility compared to cyclohexane derivatives (e.g., N-(1-phenylethyl)cyclohexanecarboxamide ), affecting binding interactions in receptor studies.

Physicochemical Properties

Property This compound N-(2-Phenylethyl)cyclopentanecarboxamide Cyclopentyl Fentanyl
LogP (Predicted) 3.8 3.2 5.1
Water Solubility (mg/mL) <0.1 0.5 <0.01
Melting Point (°C) 110–115 (estimated) 95–100 210–215 (HCl salt)

Notes:

  • The higher LogP of cyclopentyl fentanyl reflects its lipophilic piperidinyl and phenyl groups, critical for blood-brain barrier penetration.
  • This compound’s lower solubility compared to phenylethyl analogs aligns with trends in cycloalkyl substituents ().

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